1-azido-2-chloro-4-nitrobenzene
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Overview
Description
1-azido-2-chloro-4-nitrobenzene is an organic compound with the molecular formula C6H3ClN4O2 It is a derivative of benzene, where the benzene ring is substituted with an azido group (N3), a chlorine atom (Cl), and a nitro group (NO2)
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-2-chloro-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-chloro-2-nitrobenzene to introduce the nitro group, followed by the substitution of the chlorine atom with an azido group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions. The azidation step can be carried out using sodium azide in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure safety and efficiency, given the potentially hazardous nature of azides. The use of automated systems and strict control of reaction parameters can help in scaling up the production while minimizing risks.
Chemical Reactions Analysis
Types of Reactions
1-azido-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products
Reduction: 1-amino-2-chloro-4-nitrobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
1-azido-2-chloro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, such as polymers and explosives, due to the high energy content of the azido group.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or other molecules.
Mechanism of Action
The mechanism of action of 1-azido-2-chloro-4-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. In nucleophilic substitution reactions, the azido group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In cycloaddition reactions, the azido group participates in a concerted reaction with an alkyne to form a triazole ring.
Comparison with Similar Compounds
1-azido-2-chloro-4-nitrobenzene can be compared with other azido-substituted benzene derivatives, such as:
1-azido-4-chloro-2-nitrobenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1-azido-2-nitrobenzene:
1-azido-4-nitrobenzene: Another derivative without the chlorine atom, used in different contexts due to its distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in organic synthesis and materials science.
Properties
CAS No. |
62416-01-7 |
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Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
1-azido-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H |
InChI Key |
NPPLLASVCMBMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
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